molecular formula C5H8F2O B1432423 5,5-Difluoropentan-2-one CAS No. 1536730-94-5

5,5-Difluoropentan-2-one

Cat. No.: B1432423
CAS No.: 1536730-94-5
M. Wt: 122.11 g/mol
InChI Key: DQIKUJQMKMSQMO-UHFFFAOYSA-N
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Description

5,5-Difluoropentan-2-one: is an organic compound with the molecular formula C5H8F2O . It is a ketone with two fluorine atoms attached to the fifth carbon in the pentanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentan-2-one typically involves the fluorination of pentan-2-one. One common method is the use of fluorinating agents such as Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions often include controlled temperatures and pressures to ensure the selective fluorination of the desired carbon atoms .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,5-Difluoropentan-2-one is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are valuable due to their potential to improve the pharmacokinetic properties of drugs. Fluorine atoms can increase the metabolic stability and membrane permeability of pharmaceutical compounds .

Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for creating new materials with desirable properties .

Mechanism of Action

The mechanism by which 5,5-Difluoropentan-2-one exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors .

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. Its fluorinated structure can inhibit or modify the activity of these enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1,1-Difluoropentane
  • 2,2-Difluoropentane
  • 3,3-Difluoropentane

Comparison: 5,5-Difluoropentan-2-one is unique due to the position of the fluorine atoms and the presence of the ketone group. This structure imparts distinct chemical and physical properties compared to other difluoropentane derivatives. For example, the ketone group in this compound makes it more reactive in nucleophilic addition reactions compared to its alkane counterparts .

Properties

IUPAC Name

5,5-difluoropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIKUJQMKMSQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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